An In-depth Technical Guide to 2-Methylcyclopentene-1-carboxylic acid: Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Methylcyclopentene-1-carboxylic acid: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylcyclopentene-1-carboxylic acid, a substituted cyclopentene derivative, represents a key building block in organic synthesis. Its structural features, including a five-membered ring, a carboxylic acid moiety, and a methyl-substituted double bond, make it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed analysis of its molecular structure, a step-by-step synthesis protocol, and a discussion of its potential applications in research and development.
Chemical Structure and Properties
2-Methylcyclopentene-1-carboxylic acid possesses the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1] The core of the molecule is a five-membered cyclopentene ring with a double bond between carbons 1 and 2. A carboxylic acid group is attached to C1, and a methyl group is attached to C2.
Table 1: Physicochemical Properties of 2-Methylcyclopentene-1-carboxylic acid
| Property | Value | Reference |
| IUPAC Name | 2-methylcyclopent-1-ene-1-carboxylic acid | [1] |
| CAS Number | 67209-77-2 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Boiling Point | 234.9 °C at 760 mmHg | |
| Density | 1.144 g/cm³ | |
| Refractive Index | 1.519 | |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and carboxylic acid protons. The vinylic proton is absent due to the substitution pattern of the double bond. The protons on the cyclopentene ring would likely appear as complex multiplets in the upfield region. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be characterized by signals for the seven carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The two sp² hybridized carbons of the double bond would appear in the vinylic region (around 120-140 ppm). The sp³ hybridized carbons of the cyclopentene ring and the methyl group would resonate in the upfield region.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be dominated by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The C=C stretching vibration of the double bond would likely appear as a medium intensity band in the region of 1640-1660 cm⁻¹.
Mass Spectrometry (MS) (Predicted): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (126.15). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH), which would result in a significant fragment ion.
Synthesis and Manufacturing
A practical and efficient three-step synthesis of 2-Methylcyclopentene-1-carboxylic acid has been reported, starting from the commercially available 2-carboethoxycyclopentanone.[2] This method provides a reliable route for obtaining this valuable synthetic intermediate.
Synthetic Workflow
Caption: A three-step synthesis of 2-Methylcyclopentene-1-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of the Intermediate Nitro Compound
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To a solution of 2-carboethoxycyclopentanone in a suitable solvent, add an equimolar amount of nitromethane.
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Add a catalytic amount of a base, such as piperidine, to the reaction mixture.
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Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and perform an appropriate work-up, typically involving an acid wash and extraction with an organic solvent.
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Purify the crude product by column chromatography to yield the intermediate nitro compound.
Causality Behind Experimental Choices: The use of a base like piperidine is crucial to deprotonate nitromethane, forming a nucleophile that attacks the carbonyl group of the cyclopentanone. The subsequent dehydration reaction leads to the formation of the nitro-substituted cyclopentene ring.
Step 2: Denitration to form Ethyl 2-methylcyclopent-1-ene-1-carboxylate
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Dissolve the intermediate nitro compound in a suitable solvent.
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Add a reducing agent capable of denitration. The original literature suggests a method for this conversion, which would be followed here.
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Monitor the reaction by TLC until the starting material is consumed.
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After the reaction is complete, perform a standard work-up procedure, including filtration and removal of the solvent under reduced pressure.
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The resulting crude ester can be purified by distillation or column chromatography.
Causality Behind Experimental Choices: The denitration step is a critical transformation to introduce the methyl group at the desired position. The choice of the reducing system is key to achieving this conversion efficiently and without affecting the ester functionality.
Step 3: Hydrolysis to 2-Methylcyclopentene-1-carboxylic acid
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To the purified ethyl 2-methylcyclopent-1-ene-1-carboxylate, add an aqueous solution of a strong base, such as sodium hydroxide.
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Heat the mixture at reflux for several hours to ensure complete hydrolysis of the ester.
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After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
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The precipitated carboxylic acid is then collected by filtration or extracted with an organic solvent.
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The crude product can be further purified by recrystallization to obtain pure 2-Methylcyclopentene-1-carboxylic acid.
Causality Behind Experimental Choices: Basic hydrolysis is a standard and effective method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.
Applications and Research Interest
While specific drug development programs centered on 2-Methylcyclopentene-1-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The cyclopentene carboxylic acid scaffold is a key component in a number of compounds with therapeutic potential.
Role as a Synthetic Intermediate
The primary value of 2-Methylcyclopentene-1-carboxylic acid lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of a carboxylic acid allows for a variety of chemical transformations, including amidation, esterification, and reduction. The double bond can also be functionalized through various addition reactions. These features make it an attractive starting material for the total synthesis of natural products and the creation of novel chemical entities for drug discovery.
Potential in Medicinal Chemistry
Cyclopentane and cyclopentene-based carboxylic acids have been explored for their potential in various therapeutic areas. For instance, derivatives of cyclopentene carboxylic acids have been investigated as potential therapeutic agents. The rigid cyclopentene ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is often crucial for binding to biological targets.
Caption: The role of 2-Methylcyclopentene-1-carboxylic acid in a drug discovery workflow.
Conclusion
2-Methylcyclopentene-1-carboxylic acid is a valuable and accessible chemical entity with significant potential in organic synthesis. The well-defined three-step synthesis provides a reliable route to this compound, enabling its use as a starting material for more intricate molecular architectures. While its direct biological applications are yet to be fully explored, the prevalence of the cyclopentene carboxylic acid scaffold in bioactive molecules suggests that it will continue to be a compound of interest for researchers in medicinal chemistry and drug development. Further investigation into its biological activity and its utility in the synthesis of novel compounds is warranted.
References
- PubChem. 2-Methylcyclopent-1-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Benetti, S., De Risi, C., Ferroni, F., & Pollini, G. P. (2007). An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Letters in Organic Chemistry, 4(4), 285-287.
- Ingenta Connect. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Available from: [Link]
- Bentham Science Publishers. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Available from: [Link]
